Methyl 3-{[(prop-2-yn-1-yl)amino]methyl}benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-{[(prop-2-yn-1-yl)amino]methyl}benzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a methyl ester group attached to a benzene ring, which is further substituted with a prop-2-yn-1-ylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-{[(prop-2-yn-1-yl)amino]methyl}benzoate typically involves the reaction of 3-aminomethylbenzoic acid with propargyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-{[(prop-2-yn-1-yl)amino]methyl}benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the amino group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include carboxylic acids, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Methyl 3-{[(prop-2-yn-1-yl)amino]methyl}benzoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 3-{[(prop-2-yn-1-yl)amino]methyl}benzoate involves its interaction with specific molecular targets. The prop-2-yn-1-ylamino group can participate in various biochemical pathways, potentially inhibiting enzymes or interacting with cellular receptors. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- Benzyl (methyl) (prop-2-yn-1-yl)amine
- N-methyl-N-propargylbenzylamine
- 3-methyl-1-(prop-2-yn-1-yloxy)-9H-carbazole
Uniqueness
Methyl 3-{[(prop-2-yn-1-yl)amino]methyl}benzoate is unique due to its specific substitution pattern and the presence of both ester and amino groups. This combination allows for a wide range of chemical modifications and applications, making it a versatile compound in various research fields .
Properties
Molecular Formula |
C12H13NO2 |
---|---|
Molecular Weight |
203.24 g/mol |
IUPAC Name |
methyl 3-[(prop-2-ynylamino)methyl]benzoate |
InChI |
InChI=1S/C12H13NO2/c1-3-7-13-9-10-5-4-6-11(8-10)12(14)15-2/h1,4-6,8,13H,7,9H2,2H3 |
InChI Key |
YMWTZRKXAPHANA-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=CC(=C1)CNCC#C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.